5-HT1A Receptor Antagonism: A Unique Mechanism for Visceral Analgesia Not Shared by Mebeverine
Alverine citrate is a potent and selective antagonist at the 5-HT1A receptor, with an IC50 of 101 nM . This mechanism is distinct from that of mebeverine, which is a musculotropic agent that potently blocks intestinal peristalsis but does not exhibit significant 5-HT1A antagonism [1]. The selectivity profile is further defined by in-vitro binding studies demonstrating high affinity for 5-HT1A receptors and weak affinity for 5-HT3 and 5-HT4 subtypes [2].
| Evidence Dimension | 5-HT1A receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | Mebeverine: No significant 5-HT1A antagonism reported |
| Quantified Difference | Alverine exhibits specific 5-HT1A antagonism; mebeverine lacks this mechanism. |
| Conditions | In vitro radioligand binding assay |
Why This Matters
This mechanism provides a distinct pathway for reducing visceral hypersensitivity and pain, a key component of IBS pathophysiology not addressed by mebeverine, allowing for targeted therapy based on patient symptom profile.
- [1] Annaházi A, Róka R, Rosztóczy A, Wittmann T. Role of antispasmodics in the treatment of irritable bowel syndrome. World J Gastroenterol. 2014 May 28;20(20):6031-43. View Source
- [2] Coelho AM, Jacob L, Fioramonti J, Bueno L. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. J Pharm Pharmacol. 2001 Oct;53(10):1419-26. View Source
